

DL-2-Methylbutyric acid-13C2 certificate of analysis

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Compound of Interest

Compound Name: DL-2-Methylbutyric acid-13C2

Cat. No.: B12374310

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Technical Guide: DL-2-Methylbutyric acid-13C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **DL-2-Methylbutyric acid-13C2**, a stable isotope-labeled internal standard crucial for quantitative analysis in various research and development settings. This document outlines its chemical and physical properties, provides detailed experimental protocols for its use, and illustrates key analytical workflows.

Certificate of Analysis - Representative Data

While a specific Certificate of Analysis for every manufactured lot of **DL-2-Methylbutyric acid-13C2** will vary, the following table summarizes the typical quality specifications and physical properties for this compound. This data is compiled from information provided by various chemical suppliers.

Parameter	Specification
Chemical Identity	
Chemical Name	DL-2-Methylbutanoic acid-13C2
Synonyms	DL-2-Methylbutyric acid-13C2, Natural 2-Methyl Butyric Acid-13C2
CAS Number	95926-94-6 (Labeled)
Unlabeled CAS Number	116-53-0
Molecular Formula	C ₃ ¹³ C ₂ H ₁₀ O ₂
Molecular Weight	104.12 g/mol
Purity and Composition	
Chemical Purity (by GC)	≥98% [1]
Isotopic Purity	≥99 atom % 13C
Physical Properties	
Appearance	Colorless to pale yellow liquid [1]
Boiling Point	176-177 °C (unlabeled) [1]
Density	0.936 g/mL at 25 °C (unlabeled)
Refractive Index	n ₂₀ /D 1.405 (unlabeled)
Solubility	Soluble in most organic solvents
Storage and Handling	
Storage Conditions	Store at room temperature, protected from light and moisture.

Experimental Protocols

DL-2-Methylbutyric acid-13C2 is primarily utilized as an internal standard in chromatographic and mass spectrometric analyses for the accurate quantification of its unlabeled counterpart

and other short-chain fatty acids (SCFAs).[2] The following are representative protocols for its application.

Quantification of 2-Methylbutyric Acid in Biological Samples by GC-MS

This protocol outlines the general steps for the analysis of 2-Methylbutyric acid in biological matrices like plasma, urine, or fecal extracts.

2.1.1. Sample Preparation (Extraction and Derivatization)

- **Internal Standard Spiking:** To a known volume or weight of the biological sample, add a precise amount of **DL-2-Methylbutyric acid-13C2** solution of a known concentration.
- **Acidification:** Acidify the sample to a pH of approximately 2-3 with a suitable acid (e.g., HCl) to protonate the carboxylic acids.
- **Liquid-Liquid Extraction (LLE):** Extract the SCFAs from the acidified sample using an organic solvent such as diethyl ether or ethyl acetate. This step should be repeated to ensure quantitative recovery.
- **Derivatization:** Evaporate the organic extract to dryness under a gentle stream of nitrogen. To make the SCFAs volatile for GC analysis, derivatize them by adding a derivatizing agent. A common method is esterification to form methyl or ethyl esters. For example, add a solution of 2% (v/v) sulfuric acid in methanol and heat at 60°C for 30 minutes.
- **Final Extraction:** After derivatization, add water and a nonpolar organic solvent (e.g., hexane) to extract the derivatized SCFAs. The organic layer is then collected for GC-MS analysis.

2.1.2. GC-MS Instrumentation and Conditions

- **Gas Chromatograph:** Equipped with a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a wax or a mid-polarity column).
- **Carrier Gas:** Helium at a constant flow rate.

- **Oven Temperature Program:** A temperature gradient is used to separate the SCFAs. A typical program might start at 50°C, hold for 2 minutes, then ramp to 220°C at 10°C/min.
- **Injector:** Splitless injection is often preferred for trace analysis.
- **Mass Spectrometer:** Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, targeting the characteristic ions of both the analyte and the internal standard.

2.1.3. Data Analysis

Quantification is achieved by creating a calibration curve using known concentrations of unlabeled 2-Methylbutyric acid and a fixed concentration of the $^{13}\text{C}_2$ -labeled internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the identity and isotopic labeling of **DL-2-Methylbutyric acid- $^{13}\text{C}_2$** .

2.2.1. Sample Preparation

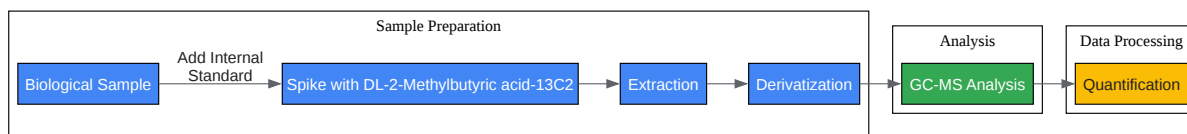
Dissolve a small amount of the substance in a suitable deuterated solvent (e.g., Chloroform- d , CDCl_3).

2.2.2. NMR Acquisition

- ^1H NMR: Will show the proton signals, with the signals of protons attached to the ^{13}C -labeled carbons appearing as doublets due to one-bond ^{13}C - ^1H coupling.
- ^{13}C NMR: The signals for the two ^{13}C -labeled carbons will be significantly enhanced in intensity compared to the natural abundance signals of the other carbons in the molecule.

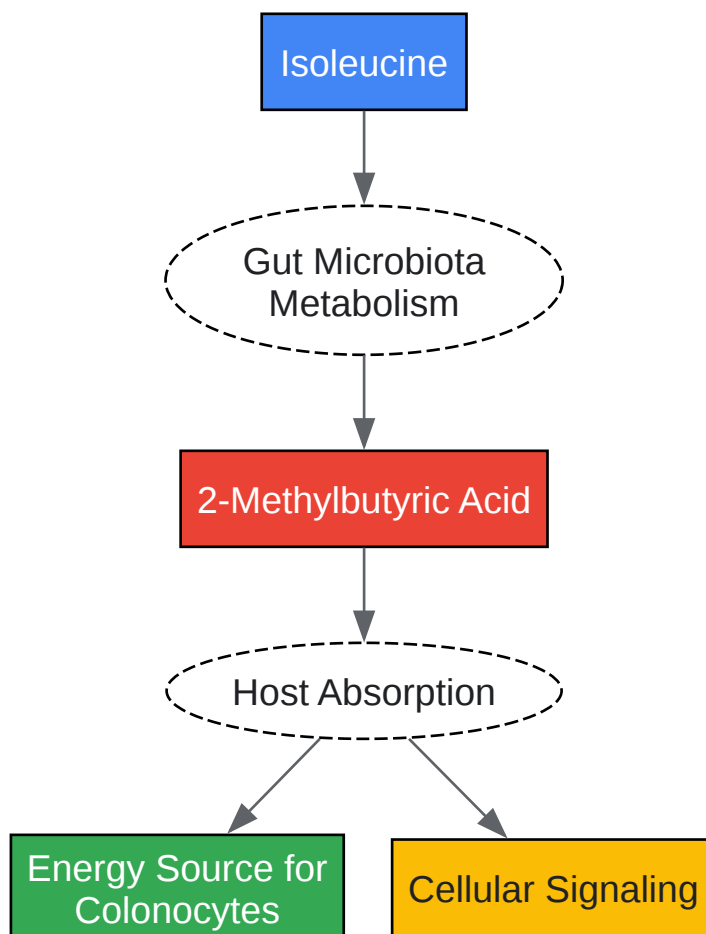
Visualizations

The following diagrams illustrate a typical analytical workflow and a potential metabolic context for 2-Methylbutyric acid.



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GC-MS analysis workflow for 2-Methylbutyric acid.



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Metabolic context of 2-Methylbutyric acid.

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References

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